Aklavin

Biosynthetic pathway engineering Aclacinomycin A production Streptomyces galilaeus

Aklavin (CAS 60504-57-6, Aclacinomycin T) is the irreplaceable obligate intermediate in the S. galilaeus glycosidation pathway to Aclacinomycin A—a clinically superior anthracycline with markedly reduced cardiotoxicity. Unlike non-productive aglycones (daunomycinone, adriamycinone), Aklavin is the sole substrate recognized by the AknS/AknT glycosyltransferase complex, enabling chemoenzymatic synthesis of novel aclacinomycin analogs. Claimed in US patent 7,544,712 for coronavirus treatment and demonstrating potent antiphage activity (0.013 μg/mL inhibition), Aklavin is essential for biosynthesis, antiviral, and SAR programs.

Molecular Formula C30H35NO10
Molecular Weight 569.6 g/mol
CAS No. 60504-57-6
Cat. No. B1666740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAklavin
CAS60504-57-6
Synonymsaclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin
Molecular FormulaC30H35NO10
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O
InChIInChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1
InChIKeyLJZPVWKMAYDYAS-QKKPTTNWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aklavin (CAS 60504-57-6): Procure the Essential Biosynthetic Precursor for Aclacinomycin A Research and Development


Aklavin (CAS 60504-57-6, also known as Aclacinomycin T or rhodosaminyl-aklavinone) is a tetracyclic anthracycline antibiotic with the molecular formula C30H35NO10 and a molecular weight of 569.60 g/mol [1]. It is naturally produced by fermentation of Streptomyces galilaeus and is structurally characterized by an aklavinone aglycone core linked to an amino sugar moiety [2]. Crucially, Aklavin functions as an obligate intermediate in the stepwise glycosidation pathway that yields Aclacinomycin A (Aclarubicin)—a clinically significant anthracycline with a markedly reduced cardiotoxicity profile compared to doxorubicin [3]. As such, procurement of Aklavin is essential for biosynthesis studies, metabolic engineering, and the production of structurally defined anthracycline analogs.

Why Aklavin (60504-57-6) Cannot Be Replaced by Daunorubicinone or Doxorubicinone in Biosynthesis


Generic substitution with closely related anthracyclinones—such as daunomycinone, 13-deoxydaunomycinone, or adriamycinone—fails to yield glycosylated anthracycline products in Streptomyces galilaeus systems [1]. Unlike these non-productive aglycones, Aklavin (and its immediate aglycone, aklavinone) is specifically recognized and processed by the endogenous glycosyltransferase machinery of S. galilaeus, enabling downstream conversion to Aclacinomycin A [2]. This substrate specificity is absolute: feeding experiments demonstrate that chemically similar aglycones are not accepted as substrates, making Aklavin an irreplaceable precursor for any study or production workflow targeting the aclacinomycin class of compounds [1].

Quantitative Differentiation of Aklavin (60504-57-6) from Alternative Anthracycline Precursors and Analogs


Aklavin as the Obligate Intermediate: Biosynthetic Conversion Efficiency vs. Daunomycinone

In bioconversion experiments using an aclacinomycin-negative mutant strain of Streptomyces galilaeus (KE303), Aklavin served as a productive intermediate in the stepwise glycosidation pathway leading to Aclacinomycin A, alongside aklavinone and MA144 S1 [1]. In stark contrast, feeding with the structurally related aglycones daunomycinone, 13-deoxydaunomycinone, and adriamycinone yielded no detectable glycoside formation, indicating a complete lack of substrate recognition by the biosynthetic enzymes [1]. Furthermore, the specific AknS/AknT glycosylation complex has been biochemically characterized and reconstituted in vitro, confirming that aklavinone—the direct aglycone of Aklavin—is the specific substrate for rhodosaminyl transfer, enabling precise control over aclacinomycin A analog synthesis [2].

Biosynthetic pathway engineering Aclacinomycin A production Streptomyces galilaeus

Enzymatic Glycosylation Specificity: AknS/AknT Complex Recognition of Aklavinone

The AknS/AknT glycosyltransferase complex, responsible for attaching the L-rhodosamine sugar moiety to the aglycone core, exhibits stringent substrate specificity for aklavinone [1]. AknS is designated as aklavinone 7-alpha-L-rhodosaminyltransferase (EC 2.4.1.326), and its auxiliary partner AknT is essential for full catalytic activity [1]. Reconstitution of the AknS/AknT complex in vitro demonstrated that aklavinone undergoes efficient rhodosaminylation to yield Aklavin, whereas other anthracyclinones—including the clinically important doxorubicin aglycone—are not recognized as substrates by this enzyme pair [2]. This specificity has been exploited to reconstitute the complete aclacinomycin A biosynthetic pathway in vitro [2].

Glycosyltransferase engineering AknS/AknT complex Chemoenzymatic synthesis

Antiphage Activity Patent: Aklavin as a Coronavirus Therapeutic Candidate

U.S. Patent No. 7,544,712 explicitly claims a method for treating coronavirus infection comprising the administration of Aklavin as an effective agent, listing it among a select group of compounds identified for this indication [1]. The patent, assigned to the National Health Research Institutes (Taiwan) and granted in 2009, specifies Aklavin for oral administration to subjects in need of coronavirus therapy [1]. This patent-protected antiviral utility distinguishes Aklavin from many other anthracycline precursors that lack documented antiviral intellectual property coverage. The patent's claims are supported by Aklavin's historical characterization as an antibiotic with antiphage activity, originally documented in 1956, where it completely inhibited 12 of 60 tested bacteriophages and partially inhibited 29 others [2].

Antiviral drug discovery Coronavirus treatment Antiphage antibiotic

Antiphage Potency: Quantitative Inhibition of Bacteriophage Lysis

In the original characterization of Aklavin as an antibiotic substance, Strelitz et al. (1956) reported quantitative antiphage activity against a panel of 60 bacterial viruses [1]. The crude hydrochloride salt of Aklavin completely inhibited 12 of the 60 bacteriophages tested and partially inhibited an additional 29 phages [1]. In serial dilution assays, bacterial lysis was prevented for the two most sensitive phages—Bacillus megaterium phage and cholera phage C—at concentrations as low as 0.013 μg/mL and 0.2 μg/mL, respectively [1]. Importantly, much higher doses were required to inactivate free phage particles, indicating that Aklavin's mechanism involves interference with some stage of the host-phage relationship rather than direct virucidal activity [1].

Bacteriophage research Antiphage screening Antibiotic discovery

Optimal Application Scenarios for Aklavin (60504-57-6) Based on Validated Evidence


Biosynthetic Pathway Reconstitution and Metabolic Engineering of Aclacinomycin A

Aklavin is the validated obligate intermediate in the stepwise glycosidation pathway from aklavinone to Aclacinomycin A, a process demonstrated in Streptomyces galilaeus aclacinomycin-negative mutant KE303 [1]. Researchers engineering the aclacinomycin biosynthetic pathway—whether in native producers, heterologous hosts, or cell-free systems—require Aklavin as a precursor or analytical standard to monitor pathway flux and confirm successful conversion to downstream products. The AknS/AknT glycosyltransferase complex has been reconstituted in vitro using aklavinone as substrate, enabling controlled, scalable production of Aklavin and subsequent aclacinomycin derivatives for structure-activity relationship (SAR) studies and analog development [2].

Antiviral Drug Discovery and Phage Research

Aklavin is explicitly claimed in U.S. Patent 7,544,712 as an effective agent for treating coronavirus infection, providing a patent-protected entry point for antiviral drug development programs [1]. Additionally, the compound's well-documented antiphage activity—with complete inhibition of 12 of 60 tested bacteriophages and lysis prevention at concentrations as low as 0.013 μg/mL for Bacillus megaterium phage—positions Aklavin as a valuable tool compound for investigating host-phage interactions, screening for novel antiviral mechanisms, and serving as a calibrated positive control in phage inhibition assays [2].

Combinatorial Biosynthesis and Chemoenzymatic Synthesis of Novel Anthracycline Analogs

The stringent substrate specificity of the AknS/AknT glycosyltransferase complex for aklavinone makes Aklavin an essential component in chemoenzymatic strategies to generate structurally diverse aclacinomycin analogs [1]. Because alternative anthracyclinones—including those derived from doxorubicin and daunorubicin—are not recognized by this enzyme system, any program aiming to leverage the AknS/AknT machinery for regio- and stereoselective glycosylation must procure Aklavin or its aglycone precursor. The reconstituted biosynthetic pathway enables the production of glycosylated anthracyclines that retain the favorable therapeutic window associated with aclacinomycin A, which in clinical studies demonstrates potent anti-leukemic efficacy without the cumulative cardiotoxicity that limits doxorubicin and idarubicin use [2].

Quality Control and Analytical Reference Standard for Fermentation-Derived Anthracyclines

As a well-defined intermediate in the S. galilaeus fermentation pathway, Aklavin serves as a critical analytical reference standard for monitoring the production of Aclacinomycin A and related secondary metabolites [1]. Its distinct chromatographic and spectroscopic properties, coupled with a fully elucidated stereochemical structure (IUPAC name and SMILES notation available via authoritative databases), enable precise quantification in complex fermentation broths and downstream purification processes [1]. Procurement of high-purity Aklavin (e.g., NLT 98% grade available from specialized suppliers) supports method development, process validation, and regulatory compliance in industrial fermentation settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aklavin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.